N-(3-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine
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Overview
Description
N-(3-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine is an organic compound that belongs to the class of cyclopropanamines. These compounds are characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, attached to an amine group. The compound also features a trifluoromethyl group and a 3-methylbenzyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Attachment of the 3-Methylbenzyl Group: This can be done through nucleophilic substitution reactions where the benzyl group is introduced to the amine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be studied for its interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The cyclopropane ring can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylbenzyl)-N-methylcyclopropanamine: Lacks the trifluoromethyl group.
N-(trifluoromethyl)cyclopropanamine: Lacks the 3-methylbenzyl group.
Cyclopropanamine: The simplest form, lacking both the trifluoromethyl and 3-methylbenzyl groups.
Uniqueness
N-(3-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine is unique due to the presence of both the trifluoromethyl and 3-methylbenzyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
Molecular Formula |
C12H14F3N |
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Molecular Weight |
229.24 g/mol |
IUPAC Name |
N-[(3-methylphenyl)methyl]-N-(trifluoromethyl)cyclopropanamine |
InChI |
InChI=1S/C12H14F3N/c1-9-3-2-4-10(7-9)8-16(11-5-6-11)12(13,14)15/h2-4,7,11H,5-6,8H2,1H3 |
InChI Key |
IMYLSMWCOXEHMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C2CC2)C(F)(F)F |
Origin of Product |
United States |
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